molecular formula C17H20O5 B2496638 Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate CAS No. 438027-68-0

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate

Cat. No.: B2496638
CAS No.: 438027-68-0
M. Wt: 304.342
InChI Key: NVKYDHNTKYGQHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate typically involves the esterification of 2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H20O5
  • CAS Number : 438027-68-0
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, chromenone derivatives have been shown to possess antibacterial properties against various pathogens. The structure of this compound suggests it may share similar effects.

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. For example, a study demonstrated that certain substituted chromenones could induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. This compound may exhibit similar properties due to its structural characteristics.

Case Studies

  • Study on Apoptosis Induction :
    • A study investigated the effects of various chromenone derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction.
    • Reference : PubMed
  • Antimicrobial Efficacy :
    • In another study, a series of chromenone derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively.
    • Reference :

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other related compounds:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundModerateSignificant
Ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetateHighModerate
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetateVery HighLow

Properties

IUPAC Name

ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-3-5-6-12-9-16(18)22-15-10-13(7-8-14(12)15)21-11-17(19)20-4-2/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKYDHNTKYGQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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